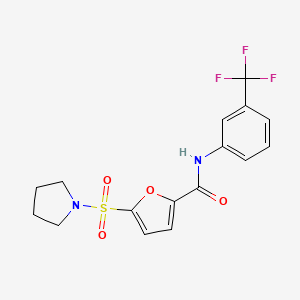

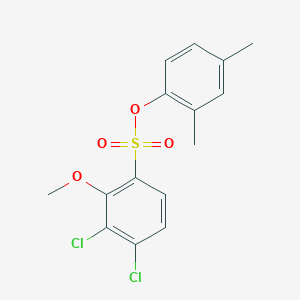

5-(pyrrolidin-1-ylsulfonyl)-N-(3-(trifluoromethyl)phenyl)furan-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-(pyrrolidin-1-ylsulfonyl)-N-(3-(trifluoromethyl)phenyl)furan-2-carboxamide, also known as TSPO ligand, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound has been found to have a wide range of biological activities, including anti-inflammatory, anti-oxidant, and neuroprotective effects.

Wissenschaftliche Forschungsanwendungen

PET Imaging of Microglia

[11C]CPPC, a PET radiotracer, targets CSF1R, a microglia-specific marker, offering a noninvasive tool for imaging reactive microglia, disease-associated microglia, and their contribution to neuroinflammation in vivo. This compound is significant for studying the immune environment of central nervous system malignancies and monitoring neuroinflammatory effects of immunotherapy for peripheral malignancies. It aids in the development of new therapeutics for neuroinflammation, especially those targeting CSF1R, by providing a noninvasive, repeatable readout in patients and enabling measurement of drug target engagement. [11C]CPPC has demonstrated high and specific brain uptake in models of neuroinflammation, Alzheimer’s disease (AD), demyelinating disease, and in postmortem brain tissue of patients with AD, indicating its potential for human PET imaging of CSF1R and the microglial component of neuroinflammation (Horti et al., 2019).

Furan Ring Transformations and Derivatives

Research on N-(5-methyl-2-furyl)ethyl 3-aminothieno[2,3-b]pyridine-2-carboxamides has led to the discovery of derivatives of a new fused heterocyclic system – pyrrolo[1,2-a][1,4]diazocine. The structures of these compounds, obtained through acid-catalyzed transformations and furan ring recyclization, were confirmed by NMR, IR, and MS data, highlighting the synthetic versatility and potential for creating novel compounds with furan as a core component (Stroganova et al., 2016).

Structural Characterization of Furan Derivatives

The crystal structure and molecular conformation of solvated 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, a compound evaluated as a potential antineoplastic agent, were studied. This research provides insights into the structural basis of its biological activity and contributes to the understanding of how the furan component influences the properties of biologically active compounds (Banerjee et al., 2002).

Furan-based Pyridine/pyridinium Bisamides as Functional Materials

Furan-based bisamides have been explored for their supramolecular gelation properties and potential in cation binding and selective sensing. These studies demonstrate the utility of furan derivatives in developing new materials with specific electronic and structural characteristics for applications in supramolecular chemistry and sensor technology (Panja et al., 2018).

Synthesis and Anticancer Activity of Furan Derivatives

Research into furan derivatives has led to the development of compounds with significant anticancer activity. For example, the synthesis and biological evaluation of novel 5-oxo-1-phenylpyrrolidine-3-carboxylic acid analogs demonstrated potential as antibacterial drugs, reflecting the broader applicability of furan-containing compounds in therapeutic development (Devi et al., 2018).

Eigenschaften

IUPAC Name |

5-pyrrolidin-1-ylsulfonyl-N-[3-(trifluoromethyl)phenyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F3N2O4S/c17-16(18,19)11-4-3-5-12(10-11)20-15(22)13-6-7-14(25-13)26(23,24)21-8-1-2-9-21/h3-7,10H,1-2,8-9H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPSWNLHCHHGBLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=C(O2)C(=O)NC3=CC=CC(=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F3N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-chloro-3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B2917661.png)

![2-{[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}cyclohexanone](/img/structure/B2917662.png)

![3-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2917664.png)

![4,8-Dichloro-7-methoxypyrido[4,3-d]pyrimidine](/img/structure/B2917666.png)

![(3,3-Difluorocyclobutyl)-[3-(3-fluoropyridin-4-yl)oxypyrrolidin-1-yl]methanone](/img/structure/B2917668.png)

![2-[[3-(4-Methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]thio]acetic acid ethyl ester](/img/structure/B2917669.png)

![7-Isopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2917672.png)

![5-[(Cyclopentylcarbonyl)amino]-3-methylthiophene-2-carboxylic acid](/img/structure/B2917676.png)

![1-(prop-2-enamido)-N-[(thiophen-2-yl)methyl]cyclohexane-1-carboxamide](/img/structure/B2917683.png)